4-(oxan-3-yl)-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4-(oxan-3-yl)-1H-pyrazole |
InChI |
InChI=1S/C8H12N2O/c1-2-7(6-11-3-1)8-4-9-10-5-8/h4-5,7H,1-3,6H2,(H,9,10) |
InChI Key |
CIUNLSXKNVBZTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)C2=CNN=C2 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 4 Oxan 3 Yl 1h Pyrazole and Its Analogues
Classical Pyrazole (B372694) Synthesis Approaches
Traditional methods for constructing the pyrazole ring have been reliably used for over a century and remain fundamental in synthetic organic chemistry. These approaches typically involve the formation of the five-membered ring through cyclization reactions.
Cyclocondensation Reactions with Hydrazine Derivatives and Carbonyl Compounds
The most common and classic method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction first discovered by Knorr. wikipedia.orgnih.gov This approach is highly versatile, involving the reaction of a bidentate nucleophile (hydrazine) with a 1,3-dielectrophilic carbon unit. mdpi.comnih.gov
For the synthesis of 4-(oxan-3-yl)-1H-pyrazole, a key precursor would be a formyl-substituted β-keto-aldehyde or its synthetic equivalent, such as 2-(oxan-3-yl)-3-oxopropanal. The reaction would proceed via the condensation of hydrazine with this 1,3-dicarbonyl analogue. The initial reaction forms a pyrazoline intermediate, which then dehydrates to the aromatic pyrazole.
A plausible synthetic route is depicted below:
Scheme 1: Proposed Cyclocondensation Route to this compound [Image of a chemical reaction showing a 1,3-dicarbonyl compound with an oxane ring at the 2-position reacting with hydrazine (H2NNH2) to form this compound]
[Image of a chemical reaction showing (oxan-3-yl)acetylene reacting with diazomethane (CH2N2) in a [3+2] cycloaddition to form this compound]
[Image of a chemical reaction showing 4-iodo-1H-pyrazole reacting with an oxan-3-ylboronic acid derivative in the presence of a Palladium catalyst (e.g., Pd(PPh3)4) and a base to yield this compound]
[Image of a four-component reaction: oxane-3-carbaldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate reacting in one pot to form a dihydropyrano[2,3-c]pyrazole derivative with the oxane group at the 4-position.]
[Image of the cyclocondensation reaction from Scheme 1, but with "Water" or "Microwave (MW), solvent-free" indicated as the reaction conditions.]
Regioselective Synthesis of Pyrazole Derivatives
The regioselective construction of the pyrazole core is fundamental to accessing specifically substituted derivatives. The two primary and most versatile strategies for achieving this are the cyclocondensation of 1,3-dielectrophilic compounds with hydrazines and the 1,3-dipolar cycloaddition of diazo compounds with unsaturated systems.
The classical Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, is a cornerstone of pyrazole synthesis. mdpi.com When using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, a mixture of two regioisomers can be formed. mdpi.com However, high regioselectivity can be achieved by modulating the reaction conditions and the electronic and steric properties of the substituents on both reactants. nih.gov For instance, Gosselin et al. described a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles by reacting 1,3-diketones with arylhydrazines at room temperature in N,N-dimethylacetamide, achieving yields between 59% and 98%. mdpi.com The use of catalysts can also steer the reaction towards a single isomer. Silver-catalyzed reactions, for example, have been employed for the efficient and highly regioselective synthesis of 3-CF3-pyrazoles from trifluoromethylated ynones and hydrazines. mdpi.comnih.gov
Another powerful method for regioselective pyrazole synthesis is the [3+2] cycloaddition reaction. This approach involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile like an alkyne or alkene. This method offers an alternative route that can provide access to substitution patterns not easily obtained through condensation reactions.
Several key methodologies for regioselective pyrazole synthesis are summarized below:
| Method | Reactants | Key Features | Reference |
| Catalytic Condensation | 1,3-Diketones and Arylhydrazines | Proceeds at room temperature in N,N-dimethylacetamide; high yields (59-98%). | mdpi.com |
| Silver-Catalyzed Cyclization | Trifluoromethylated Ynones and Hydrazines | Rapid reaction at room temperature; excellent yields (up to 99%) and regioselectivity for 3-CF3-pyrazoles. | mdpi.com |
| One-Pot Tandem Reaction | N-Tosyl-N-propargylhydrazine and Aryl Iodides | A tandem coupling-cyclocondensation sequence. | tandfonline.com |
| Cyclocondensation | Cross-conjugated Enynones and Arylhydrazines | Provides regioselective synthesis of pyrazole derivatives with extended conjugation. | mdpi.com |
Synthetic Routes for Incorporating the Oxane Moiety
Directly forging a C-C bond between the C4 position of a pyrazole and the C3 position of an oxane ring is a synthetic challenge that often requires indirect or multi-step approaches. General strategies for creating substituted tetrahydropyrans (oxanes) often rely on cyclization reactions. These methods include the Prins cyclization of homoallylic alcohols with aldehydes and various intramolecular etherification reactions. organic-chemistry.org
In the context of pyrazole analogues, a common strategy involves building the pyrazole ring onto a pre-existing oxane-containing scaffold. This is exemplified in the synthesis of fused pyranopyrazole systems. A patented method describes the synthesis of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid, a key analogue. The synthesis begins with tetrahydropyran-4-one, which is reacted with diethyl oxalate to form a β-ketoester intermediate, ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate. This dicarbonyl compound is then subjected to a cyclocondensation reaction with hydrazine hydrate in glacial acetic acid to regioselectively form the fused pyranopyrazole ethyl ester, which is subsequently hydrolyzed to the final carboxylic acid product. google.com
Another approach involves the domino reaction of chalcone epoxides with pyrazolones. This method generates highly functionalized tetrahydro pyranopyrazole scaffolds with three consecutive stereogenic centers in a highly diastereoselective manner. nih.gov These examples highlight a "ring-construction" strategy where the pyrazole is formed onto a cyclic ether precursor, providing robust access to complex pyranopyrazole analogues.
| Analogue Type | Starting Materials | Key Transformation | Reference |
| Fused Pyranopyrazole | Tetrahydropyran-4-one, Diethyl Oxalate, Hydrazine Hydrate | Claisen condensation followed by Knorr-type pyrazole synthesis. | google.com |
| Fused Pyranopyrazole | Chalcone Epoxide, Pyrazolone | Base-mediated domino reaction/cascade annulation. | nih.gov |
Strategies for Functionalization and Derivatization of the Pyrazole Core
Once the pyrazole ring system is constructed, its further functionalization allows for the introduction of diverse chemical handles and the modulation of its properties. The C4 and C5 positions of the pyrazole ring are particularly amenable to functionalization.
A prominent modern strategy is the transition-metal-catalyzed direct C-H functionalization. rsc.org This approach avoids the need for pre-functionalized pyrazoles (e.g., halogenated pyrazoles) and allows for the direct formation of new C-C and C-heteroatom bonds. researchgate.net Palladium catalysts, in particular, have been used extensively for the C-H arylation, alkenylation, and alkynylation of pyrazoles. researchgate.netresearchgate.net The regioselectivity of these reactions can often be controlled by the choice of directing groups on the pyrazole nitrogen or by the inherent electronic properties of the pyrazole ring itself. researchgate.net For instance, the presence of an electron-withdrawing group at the C4 position can activate the adjacent C5-H bond for palladium-catalyzed allylation and benzylation reactions. researchgate.net
The Vilsmeier-Haack reaction is a classical and highly effective method for introducing a formyl group (-CHO), primarily at the C4 position of the pyrazole ring. researchgate.net This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF). scispace.comthieme-connect.com The resulting pyrazole-4-carbaldehyde is a versatile intermediate that can be converted into a wide array of other functional groups, including carboxylic acids, amines (via reductive amination), and various heterocyclic systems. rsc.orgmdpi.com
Key functionalization strategies include:
| Reaction | Reagents | Position Functionalized | Group Introduced | Reference |
| C-H Alkenylation | Pd(OAc)₂, Pyridine, Activated Alkenes | C5 | Alkenyl | acs.org |
| C-H Allylation/Benzylation | Pd Catalyst, Alkyl Halides | C5 | Allyl, Benzyl | researchgate.net |
| Vilsmeier-Haack Formylation | POCl₃, DMF | C4 | Formyl (-CHO) | scispace.comthieme-connect.com |
| C-H Arylation | Transition Metal Catalysts, Aryl Halides | C4 or C5 | Aryl | researchgate.net |
These synthetic and functionalization strategies provide a robust toolbox for chemists to access this compound and a diverse range of its analogues, enabling the exploration of their chemical and biological potential.
Spectroscopic and Structural Elucidation Studies of 4 Oxan 3 Yl 1h Pyrazole
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹⁵N NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by providing information about the chemical environment of magnetically active nuclei.
¹H NMR: A proton NMR spectrum would be expected to show distinct signals for each unique proton in the 4-(oxan-3-yl)-1H-pyrazole molecule. The pyrazole (B372694) ring protons would likely appear in the aromatic region of the spectrum, while the protons of the oxane ring would be found in the aliphatic region. The chemical shifts, signal multiplicities (splitting patterns), and integration values would help to assign each proton to its specific position in the structure.
¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon signals would differentiate between the aromatic carbons of the pyrazole ring and the aliphatic carbons of the oxane ring.
¹⁵N NMR: Nitrogen-15 NMR spectroscopy, although less common, could provide valuable information about the electronic environment of the two nitrogen atoms in the pyrazole ring, aiding in the complete structural assignment.
A hypothetical data table for the expected NMR signals is presented below. Please note that these are estimated values and have not been experimentally verified.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Pyrazole C3-H | 7.5-8.0 | 130-140 |
| Pyrazole C5-H | 7.5-8.0 | 125-135 |
| Pyrazole N-H | 12.0-14.0 | - |
| Oxane C3-H | 3.0-3.5 | 35-45 |
| Oxane CH₂ | 3.5-4.5 (axial/equatorial) | 60-70 |
| Oxane CH₂ | 1.5-2.5 (axial/equatorial) | 20-30 |
Vibrational Spectroscopy for Functional Group Characterization (FT-IR, Raman Spectroscopy)
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the pyrazole ring (typically a broad band around 3200-3400 cm⁻¹), C-H stretches for both the aromatic pyrazole ring and the aliphatic oxane ring, C=C and C=N stretching vibrations within the pyrazole ring, and C-O stretching of the ether linkage in the oxane ring.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to FT-IR, particularly for non-polar bonds. Symmetrical vibrations and the C=C bonds of the pyrazole ring would likely give rise to strong Raman signals.
A table of expected vibrational frequencies is provided below for illustrative purposes.
| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch (Pyrazole) | 3200-3400 (broad) | 3200-3400 |
| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 |
| C=C/C=N Stretch (Pyrazole) | 1400-1600 | 1400-1600 |
| C-O Stretch (Oxane) | 1050-1150 | 1050-1150 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular ion peak in the mass spectrum would confirm the molecular weight of this compound. The fragmentation pattern would likely involve the cleavage of the bond between the pyrazole and oxane rings, as well as fragmentation within the oxane ring, providing clues to the connectivity of the molecule.
X-ray Crystallography for Solid-State Structure Determination
If a suitable single crystal of this compound can be grown, X-ray crystallography would provide the most definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the pyrazole N-H group.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for the purification and purity assessment of chemical compounds.
High-Performance Liquid Chromatography (HPLC): HPLC would be a primary method to assess the purity of a sample of this compound. A single, sharp peak in the chromatogram would indicate a high degree of purity.
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, gas chromatography could also be used for purity analysis.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method that would be used to monitor the progress of the synthesis and to get a preliminary indication of the purity of the compound.
Theoretical and Computational Chemistry Investigations of 4 Oxan 3 Yl 1h Pyrazole
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations are fundamental in modern chemistry for investigating the properties of molecules at the electronic level. For 4-(oxan-3-yl)-1H-pyrazole, methods like Density Functional Theory (DFT) would be employed to gain insights into its geometry, stability, and electronic characteristics. researchgate.net DFT is a computational method that models the electronic structure of many-body systems, providing a balance between accuracy and computational cost, making it suitable for molecules of this size. materialsciencejournal.org
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. storion.ru For this compound, this process would involve determining the most stable spatial orientation of the oxane ring relative to the pyrazole (B372694) ring.
The flexibility of the oxane ring allows for multiple conformations (e.g., chair, boat, twist-boat). Conformational analysis would be performed to identify the most energetically favorable conformer. This involves calculating the energy of various possible structures to locate the global minimum on the potential energy surface. Such studies on related heterocyclic compounds have successfully predicted the most stable isomers. researchgate.netmdpi.com The results of these calculations are crucial as the molecular conformation dictates its physical, chemical, and biological properties.
Table 1: Illustrative Conformational Energy Data for this compound (Note: This data is representative of typical computational outputs and not from a specific study on this compound.)
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
|---|---|---|---|
| Chair (Equatorial) | B3LYP/6-311G(d,p) | 0.00 | 2.15 |
| Chair (Axial) | B3LYP/6-311G(d,p) | 1.25 | 2.89 |
| Twist-Boat | B3LYP/6-311G(d,p) | 5.50 | 3.41 |
Electronic Structure Analysis (e.g., HOMO-LUMO Orbital Analysis)
Analysis of the electronic structure provides insight into the reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. materialsciencejournal.org
The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov For pyrazole derivatives, the distribution of these orbitals often indicates the most likely sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the analysis would likely show the HOMO localized around the electron-rich pyrazole ring and the LUMO distributed across the heterocyclic system.
Table 2: Illustrative Frontier Molecular Orbital Data for this compound (Note: This data is representative of typical computational outputs and not from a specific study on this compound.)
| Parameter | Value (eV) | Implication |
|---|---|---|
| E(HOMO) | -6.54 | Electron-donating capability |
| E(LUMO) | -0.89 | Electron-accepting capability |
| Energy Gap (ΔE) | 5.65 | High kinetic stability |
| Ionization Potential | 6.54 | Energy to remove an electron |
| Electron Affinity | 0.89 | Energy released when gaining an electron |
Prediction of Spectroscopic Parameters
Quantum chemical calculations can accurately predict various spectroscopic parameters, which are invaluable for confirming the structure of a synthesized compound. DFT methods are widely used to simulate vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. aimspress.com
For this compound, calculated ¹H and ¹³C NMR chemical shifts can be compared with experimental data to verify the correct assignment of signals. dntb.gov.ua Similarly, predicted IR frequencies can help assign characteristic vibrational modes, such as N-H stretching in the pyrazole ring and C-O-C stretching in the oxane ring. mdpi.com This comparative approach between theoretical and experimental spectra is a powerful tool for structural elucidation.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While quantum calculations provide static information about a molecule, MD simulations offer a dynamic view of its behavior in a specific environment, such as in an aqueous solution or bound to a protein. researchgate.net
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov
For this compound, docking studies would be performed against a specific biological target, such as an enzyme or a receptor, implicated in a disease. The process involves placing the 3D structure of the compound into the binding site of the target protein and using a scoring function to estimate the binding affinity. researchgate.net Studies on numerous pyrazole derivatives have shown their potential to bind to a wide range of targets, including kinases, cannabinoid receptors, and carbonic anhydrases. nih.govnih.govnih.gov The results would identify key amino acid residues that interact with the pyrazole and oxane moieties, guiding further optimization of the compound's structure.
Table 3: Illustrative Molecular Docking Results for this compound (Note: This data is representative of typical computational outputs against a hypothetical protein target and not from a specific study.)
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Kinase XYZ (PDB: 1ABC) | -7.8 | ASP-145, LYS-88 | Hydrogen Bond (N-H of pyrazole) |
| Kinase XYZ (PDB: 1ABC) | -7.8 | PHE-144 | π-π Stacking (Pyrazole ring) |
| Kinase XYZ (PDB: 1ABC) | -7.8 | VAL-75 | Hydrophobic (Oxane ring) |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net QSAR models are used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts in drug discovery. journal-academia.com
To develop a QSAR model for this compound, a series of analogues would first need to be synthesized and their biological activity against a specific target measured. Then, various molecular descriptors (physicochemical, electronic, and steric properties) would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. researchgate.net Such models have been successfully developed for various classes of pyrazole derivatives to predict their anti-inflammatory, anticancer, and antidiabetic activities. researchgate.netmdpi.com
Table 4: Illustrative Parameters of a Hypothetical QSAR Model (Note: This data is representative of a typical QSAR model validation.)
| Parameter | Value | Description |
|---|---|---|
| R² (Correlation Coefficient) | 0.91 | Goodness of fit of the model to the training data. |
| Q² (Cross-validated R²) | 0.85 | Predictive power of the model within the training set. |
| R²_pred (External R²) | 0.79 | Predictive power of the model on an external test set. |
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Structure Activity Relationship Sar Studies for 4 Oxan 3 Yl 1h Pyrazole Derivatives
Impact of Substituent Modifications on Pyrazole (B372694) Ring
There is no available research data detailing the impact of modifying substituents on the pyrazole ring of 4-(oxan-3-yl)-1H-pyrazole. SAR studies typically involve the synthesis of a series of analogues with various substituents at different positions of the pyrazole core (e.g., N1, C3, and C5 positions) and evaluating their biological activity. Such studies would explore the effects of electron-donating and electron-withdrawing groups, steric bulk, and hydrogen bonding potential on the compound's potency and selectivity. However, no such studies have been published for this specific scaffold.
Role of the Oxane Moiety in Modulating Activity
The specific role of the oxane (tetrahydropyran) moiety at the 4-position of the pyrazole ring in modulating the biological activity of this class of compounds has not been elucidated in the current scientific literature. Investigations into the role of this moiety would typically involve comparing the activity of this compound with analogues where the oxane ring is replaced by other cyclic or acyclic substituents. This would help to determine if the oxane ring is essential for activity, if it serves as a simple scaffold, or if its specific physicochemical properties (e.g., hydrogen bond accepting ability of the oxygen atom, conformational rigidity) are critical for biological interactions. At present, no such comparative studies have been documented.
Positional Isomerism and its Influence on Biological Interactions
There is no information available on the influence of positional isomerism of the oxanyl group on the pyrazole ring on biological interactions. A systematic study of positional isomers would involve the synthesis and biological evaluation of 3-(oxan-3-yl)-1H-pyrazole and 5-(oxan-3-yl)-1H-pyrazole to compare with the 4-substituted analogue. Furthermore, the attachment point of the pyrazole to the oxane ring could also be varied (e.g., 4-(oxan-2-yl)-1H-pyrazole and 4-(oxan-4-yl)-1H-pyrazole). Such studies are crucial for understanding the optimal spatial arrangement of the two ring systems for interaction with a biological target, but this information is not available for the specified compound.
Investigations into Molecular and Cellular Bioactivity of 4 Oxan 3 Yl 1h Pyrazole in Vitro Studies
Antioxidant Activity Evaluation via In Vitro Assays (e.g., DPPH scavenging, reactive oxygen species inhibition)
Pyrazole (B372694) derivatives have been widely investigated for their antioxidant properties through various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly used method to evaluate this activity.
Studies have shown that the antioxidant capacity of pyrazole compounds can be significant. For example, a series of novel pyrazoline and pyrazole derivatives demonstrated notable DPPH scavenging activity, with SC50 values ranging from 9.91 to 15.16 µg/mL. lew.ro The antioxidant potential is often influenced by the specific substituents on the pyrazole ring. arakmu.ac.ir For instance, the presence of an electron-donating methoxy (B1213986) group on an associated aromatic ring was found to increase the antioxidant properties of pyrano-(2,3-c)-pyrazoles. arakmu.ac.ir Another study on 3,5-diarylpyrazole derivatives also reported good DPPH radical scavenging activity. nih.gov Thienyl-pyrazole compounds have also been synthesized and assessed for their ability to scavenge both DPPH and hydroxyl radicals, demonstrating the broad antioxidant potential of this class of compounds. nih.gov
| Compound Series | Assay | Activity Measurement (IC50/SC50) | Reference |
|---|---|---|---|
| Pyrano-[2,3-c]-pyrazole derivatives | DPPH Scavenging | Significant scavenging effects observed | arakmu.ac.ir |
| Pyrazoline and Pyrazole derivatives | DPPH Scavenging | SC50: 9.91-15.16 µg/mL | lew.ro |
| 3,5-diarylpyrazoles | DPPH Scavenging | Good radical scavenging activity | nih.gov |
| Thienyl-pyrazoles | DPPH & Hydroxyl Radical Scavenging | Effective scavenging abilities | nih.gov |
Antimicrobial Efficacy Assessments (In Vitro)
The pyrazole scaffold is a key component in the development of new antimicrobial agents, with derivatives showing efficacy against a wide range of pathogenic bacteria, fungi, and mycobacteria.
Antibacterial Activity Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Klebsiella–Enterobacter spp.)
Numerous studies have confirmed the in vitro antibacterial potential of pyrazole derivatives against both Gram-positive and Gram-negative bacteria. In one study, various pyrazole derivatives were tested against Escherichia coli, Klebsiella–Enterobacter spp., and Staphylococcus aureus. nih.gov While some compounds showed inhibitory effects against E. coli and Klebsiella–Enterobacter spp., none were effective against S. aureus in that particular study. nih.govresearchgate.net
Conversely, other research has identified pyrazole-containing compounds with significant activity against S. aureus. A pyrazoline derivative decorated with a ring-fused imide moiety was identified as a promising antibacterial agent, with Minimum Inhibitory Concentration (MIC) values as low as 4 µg/mL against clinical and multidrug-resistant strains of Staphylococcus and Enterococcus genera. nih.gov Another study on pyrazole-based oxothiazolidine hybrids found a potent antimicrobial agent that displayed significant zones of inhibition against E. coli (21 mm) and other bacteria. researchgate.net The antibacterial activity is often linked to the specific structural modifications of the pyrazole core. ekb.egnih.gov
| Compound/Series | Bacterial Strain(s) | Activity Measurement | Reference |
|---|---|---|---|
| Pyrazole derivatives | E. coli, Klebsiella–Enterobacter spp. | Inhibitory effects observed | nih.gov |
| Pyranopyrazole derivatives | E. coli, S. aureus, P. aeruginosa, B. subtilis | Moderate to high activity | ekb.eg |
| Pyrazole based oxothiazolidine hybrid | E. coli, P. vulgaris, B. cocous, B. subtillis | Zone of Inhibition: 21-24 mm | researchgate.net |
| Pyrazoline derivative | S. aureus, S. epidermidis, E. faecalis | MIC: 4 µg/mL | nih.gov |
| 2-(pyrazol-4-yl)-1,3,4-oxadiazoles | Xanthomonas oryzae, Xanthomonas axonopodis | EC50: 7.40 µg/mL, 5.44 µg/mL | nih.gov |
Antifungal Activity Against Fungal Strains
The antifungal properties of pyrazole derivatives have been extensively evaluated against a variety of fungal pathogens. Research has demonstrated that certain pyrazole carboxamides exhibit moderate to remarkable antifungal activity. nih.gov For example, an isoxazolol pyrazole carboxylate derivative showed significant activity against the plant pathogenic fungus Rhizoctonia solani, with an EC50 value of 0.37 µg/mL, which was more potent than the commercial fungicide carbendazol. nih.gov
Other studies have focused on human fungal pathogens. A series of 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles were synthesized and showed potent in vitro activity against six Candida species, with MIC values lower than the reference drug fluconazole. nih.gov Similarly, pyrazole analogues containing an aryl trifluoromethoxy group were tested against six plant pathogenic fungi, with one compound showing an exceptionally low EC50 value of 0.0530 µM against Fusarium graminearum. mdpi.com
| Compound/Series | Fungal Strain(s) | Activity Measurement (EC50/MIC) | Reference |
|---|---|---|---|
| Pyrazole carboxamides | A. porri, M. coronaria, C. petroselini, R. solani | Moderate antifungal activity | nih.gov |
| Isoxazolol pyrazole carboxylate | R. solani | EC50: 0.37 µg/mL | nih.gov |
| 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles | Candida spp. | Lower MIC values than fluconazole | nih.gov |
| Pyrazole analogue with aryl trifluoromethoxy group | F. graminearum | EC50: 0.0530 µM | mdpi.com |
Antitubercular Activity Against Mycobacterium tuberculosis
Tuberculosis remains a major global health challenge, and the pyrazole scaffold has been explored for the development of new antitubercular drugs. japsonline.com In vitro studies have identified several pyrazole derivatives with promising activity against Mycobacterium tuberculosis. A series of 1,3,5-trisubstituted pyrazoles exhibited MIC values in the low micromolar range against M. tuberculosis and showed efficacy in an animal model. nih.gov Whole-genome sequencing of resistant mutants suggested that these compounds target the MmpL3 transporter. nih.gov
Another study of pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids found compounds with substantial inhibitory activity against the M. tuberculosis H37Rv strain, with one derivative showing an MIC of 12.5 µg/mL. nih.gov Newly synthesized pyrazole-4-carboxamide derivatives also showed reasonably effective antitubercular activity against the isoniazid-sensitive MTB H37Rv strain. japsonline.com
| Compound/Series | Mycobacterial Strain | Activity Measurement (MIC) | Reference |
|---|---|---|---|
| Pyrazole-4-carboxamide derivatives | M. tuberculosis H37Rv | Reasonably effective activity | japsonline.com |
| 1,3,5-Trisubstituted pyrazoles | M. tuberculosis | Low micromolar range | nih.gov |
| Pyrazolylpyrazoline-clubbed hybrids | M. tuberculosis H37Rv | 12.5 µg/mL | nih.gov |
Antiproliferative Activity in Cancer Cell Lines (In Vitro)
The antiproliferative properties of pyrazole derivatives against various cancer cell lines are well-documented, making this scaffold a promising starting point for the development of novel anticancer agents. nih.govnih.gov A wide range of pyrazole-based compounds have demonstrated potent cytotoxicity in vitro.
For example, 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids showed potent cytotoxicity against cancer cell lines including MCF-7 (breast), A549 (lung), HeLa (cervical), and PC-3 (prostate), with IC50 values ranging from 2.82 to 6.28 µM. nih.gov Another series of pyrazolo[3,4-d]pyrimidine derivatives exhibited high antiproliferative activity against 15 different cancer cell lines, with IC50 values as low as 0.03 µM. nih.gov
Substituted 1,3-diarylpyrazolones have also been evaluated for their antiproliferative activity against non-small cell lung cancer cell lines (A549 and NCI-H522), with some compounds showing higher potency than the clinically used drugs afatinib (B358) and gefitinib. nih.gov Furthermore, novel (E)-1-aryl-3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-ones showed significant activity against leukemia (K-562) and non-small cell lung cancer (HOP-92) cell lines, with GI50 values as low as 0.04 µM. nih.gov
| Compound/Series | Cancer Cell Line(s) | Activity Measurement (IC50/GI50) | Reference |
|---|---|---|---|
| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids | MCF-7, A549, HeLa, PC-3 | IC50: 2.82-6.28 µM | nih.gov |
| Pyrazolo[3,4-d]pyrimidine derivatives | 15 cancer cell lines | IC50: 0.03-6.561 µM | nih.gov |
| 1,3-Diarylpyrazolones | A549, NCI-H522 (Non-small cell lung) | Higher activity than afatinib and gefitinib | nih.gov |
| (E)-1-aryl-3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-ones | K-562 (Leukemia), HOP-92 (Lung) | GI50: 0.04-11.4 µM | nih.gov |
| Spiro Pyrazole-Oxindole analogues | MCF-7, HCT-116, HepG-2 | Potent anticancer agents | researchgate.net |
Investigations of Molecular Mechanisms of Action at the Cellular Level
Extensive literature searches did not yield specific in vitro studies investigating the direct effects of 4-(oxan-3-yl)-1H-pyrazole on oxidative phosphorylation and lipid peroxidation. While the broader class of pyrazole derivatives has been a subject of significant research in medicinal chemistry, showcasing a wide array of biological activities, data on the specific molecular mechanisms of this compound in the context of cellular metabolism and oxidative stress are not publicly available in the reviewed scientific literature.
Research into other pyrazole-containing compounds has indicated that this heterocyclic scaffold can be associated with antioxidant properties and modulation of cellular metabolic pathways. However, such findings are highly dependent on the specific substitutions on the pyrazole ring, and therefore, cannot be directly extrapolated to this compound without dedicated experimental evidence.
Consequently, there is no specific research data to present in the form of detailed findings or data tables regarding the effect of this compound on oxidative phosphorylation or lipid peroxidation. Further experimental research is required to elucidate the molecular and cellular bioactivity of this particular compound.
Exploration of Diverse Applications Beyond Clinical Contexts for 4 Oxan 3 Yl 1h Pyrazole
Agrochemical Applications (e.g., Insecticides, Pesticides)
The pyrazole (B372694) scaffold is a well-established pharmacophore in the agrochemical industry, forming the core of numerous commercial insecticides, herbicides, and fungicides. clockss.org While specific studies detailing the agrochemical applications of 4-(oxan-3-yl)-1H-pyrazole are not extensively documented, the broader class of pyrazole derivatives has shown significant activity. These compounds often act as potent insecticides by targeting the nervous systems of insects. nih.gov
Research into pyrazole-based agrochemicals has led to the development of compounds with high efficacy against a wide range of pests. clockss.org The versatility of the pyrazole ring allows for extensive chemical modification to optimize activity, selectivity, and environmental persistence. The introduction of the oxane (tetrahydropyran) ring at the 4-position could influence the molecule's lipophilicity and metabolic stability, key factors in the design of effective pesticides. Structure-activity relationship (SAR) studies on related pyrazole compounds often explore how different substituents impact biological efficacy, suggesting that the oxanyl group could modulate the compound's performance as an agrochemical.
Table 1: Examples of Commercial Pyrazole-Based Agrochemicals and Their Applications
| Compound Name | Type | Primary Use |
| Fipronil | Insecticide | Control of ants, beetles, cockroaches, fleas, termites |
| Pyrazoxyfen | Herbicide | Weed control in paddy fields |
| Penthiopyrad | Fungicide | Control of rust, powdery mildew, and other fungal diseases |
| Tolfenpyrad | Insecticide/Acaricide | Control of various insect and mite pests on vegetables and fruits |
This table illustrates the broad utility of the pyrazole scaffold in agrochemicals. The specific properties of this compound would require targeted biological screening.
Material Science Applications
The unique electronic and structural properties of the pyrazole ring make it a valuable component in the design of advanced materials. Its applications span from high-energy compounds to the building blocks of polymers and dyes.
Energetic Materials and Propellants
Nitrated pyrazole derivatives are a significant class of energetic materials, valued for their high density, thermal stability, and substantial heats of formation. mdpi.com These characteristics make them candidates for use in explosives and propellants. The synthesis of energetic materials often involves incorporating multiple nitro groups onto the pyrazole ring to achieve a high nitrogen content and a favorable oxygen balance. rsc.org
While this compound itself is not an energetic material due to the absence of nitro groups, it could serve as a precursor. The pyrazole ring can be nitrated to introduce energetic functionalities. Furthermore, non-energetic pyrazole derivatives can sometimes be used as plasticizers or binders in propellant formulations, although this application would depend on the specific physical properties conferred by the oxanyl substituent. mdpi.com The primary value of pyrazole in this field lies in its stable, nitrogen-rich core that can be heavily functionalized. researchgate.net
Table 2: Detonation Properties of Selected Pyrazole-Based Energetic Compounds
| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Decomposition Temp. (°C) |
| 3,4,5-Trinitropyrazole (TNP) | 1.85 | 9000 | 260-350 |
| 4-Nitramino-3,5-dinitropyrazole | 1.92 | 9280 | 211 |
| Hydroxylammonium salt of a dinitromethyl-nitropyrazole derivative | 1.83 | 8700 | 162 |
| RDX (Reference) | 1.82 | 8748 | 204 |
Data compiled from various sources on energetic materials. mdpi.comrsc.org These examples show the high performance achievable with nitrated pyrazole cores.
Polymer Chemistry
Pyrazole derivatives are finding increasing use in polymer science. mdpi.comglobalresearchonline.net They can be incorporated into polymer backbones or used as pendant groups to impart specific properties such as thermal stability, metal-ion coordination, or specific biological activities. The synthesis of pyrazole-containing polymers can be achieved through various methods, including the polymerization of pyrazole-functionalized monomers. wisdomlib.org
For instance, microporous organic polymers (MOPs) based on pyrazole units have been synthesized for applications like carbon dioxide capture. acs.org The nitrogen atoms in the pyrazole ring provide sites for interaction with CO2 molecules. While direct polymerization of this compound has not been reported, it could be functionalized to create a monomer. For example, vinyl or acrylate groups could be added to the pyrazole nitrogen, allowing it to be incorporated into common polymer chains. The use of polymer-supported reagents is also a prominent strategy for synthesizing pyrazole derivatives, highlighting the synergy between the two fields. wisdomlib.org
Dye Molecules and Colorants
The pyrazole scaffold is a key component in a variety of dyes, particularly azo dyes. globalresearchonline.net Pyrazolone derivatives, which are closely related to pyrazoles, are widely used as coupling components in the synthesis of yellow, orange, and red dyes for textiles, plastics, and coatings. emerald.comprimachemicals.com These dyes are known for their high color strength and good lightfastness. primachemicals.comemerald.com
Azo dyes are formed by coupling a diazonium salt with an electron-rich molecule. nih.govrsc.org While pyrazolones are more common, other pyrazole derivatives, such as aminopyrazoles, can also be diazotized and coupled to create vibrant colors. nih.govnih.gov The specific shade and properties of the resulting dye are heavily influenced by the substituents on the pyrazole ring. researchgate.net The this compound could be functionalized with an amino group to serve as a precursor for azo dyes, with the oxane ring potentially modifying properties like solubility in different media or affinity for certain fibers. emerald.com
Role as Versatile Chemical Building Blocks and Scaffolds in Organic Synthesis
Perhaps the most significant non-clinical application of pyrazoles is their role as versatile building blocks in organic synthesis. nih.gov The pyrazole ring is a robust aromatic system that can be readily synthesized and functionalized. mdpi.commdpi.com Classical methods like the Knorr cyclocondensation of 1,3-dicarbonyl compounds with hydrazines remain a staple for creating the pyrazole core. wikipedia.org
Once formed, the pyrazole ring offers multiple sites for further chemical modification:
N1-Substitution: The pyrrole-like nitrogen can be easily alkylated, arylated, or acylated, allowing for the attachment of a wide variety of functional groups. researchgate.netwisdomlib.org The tetrahydropyranyl (THP) group, a variant of the oxane structure, is itself used as a protecting group for the pyrazole NH during synthesis. organic-chemistry.orgrsc.org
C3, C4, and C5 Functionalization: The carbon atoms of the pyrazole ring can undergo electrophilic substitution (typically at the 4-position) or can be functionalized through lithiation and subsequent reaction with electrophiles. organic-chemistry.orgossila.com
The compound this compound is a prime example of a functionalized scaffold. It can be used in multicomponent reactions or as a starting point for creating more complex fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, which are themselves of interest in materials and medicinal chemistry. rsc.orgnih.gov The presence of both the pyrazole and oxane rings provides a bifunctional scaffold for creating diverse molecular architectures. researchgate.net
Supramolecular Chemistry
The pyrazole ring is an excellent motif for designing supramolecular assemblies due to its specific hydrogen bonding capabilities. nih.gov The ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the lone pair on the pyridine-like N2 atom). nih.gov This dual nature allows pyrazole molecules to self-assemble into well-defined, predictable structures such as dimers, trimers, tetramers, and infinite chains (catemers). aip.orgcsic.esresearchgate.net
Future Research Directions and Translational Potential
Development of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability
The synthesis of pyrazole (B372694) derivatives has traditionally involved methods that can be resource-intensive and environmentally challenging. benthamdirect.com Future research on 4-(oxan-3-yl)-1H-pyrazole should prioritize the development of synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry. nih.govresearchgate.net The goal is to create pathways that are operationally simple, atom-economical, and environmentally benign. citedrive.com
Key areas of focus include:
Microwave and Ultrasonic-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields compared to conventional heating methods. benthamdirect.com
Green Catalysts: Employing recyclable or bio-organic catalysts can minimize waste and avoid the use of hazardous heavy metals. researchgate.netjetir.org
Solvent-Free Reactions: Conducting reactions without harmful organic solvents is a primary goal of sustainable chemistry. benthamdirect.com
Multicomponent Reactions (MCRs): MCRs allow for the synthesis of complex molecules like this compound in a single step from three or more reactants, enhancing efficiency and reducing waste. nih.govresearchgate.net
| Synthetic Strategy | Principle | Potential Advantages for this compound Synthesis | References |
|---|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave energy for rapid and uniform heating of reactants. | Reduced reaction times, higher yields, and improved purity. | benthamdirect.com |
| Green Catalysis | Employs environmentally friendly catalysts, such as bio-based or recyclable catalysts. | Minimizes toxic waste, allows for catalyst reuse, and reduces environmental impact. | nih.govjetir.org |
| Solvent-Free Conditions | Conducts reactions in the absence of volatile organic solvents. | Eliminates solvent-related toxicity and waste, leading to a cleaner process. | benthamdirect.com |
| Multicomponent Reactions | Combines three or more starting materials in a single pot to form the final product. | Increases efficiency, reduces separation steps, and improves atom economy. | researchgate.net |
Advanced Structural Modifications for Optimized Activity Profiles
The structural versatility of the pyrazole scaffold allows for fine-tuning of its physicochemical and biological properties through rational structural modifications. eurasianjournals.com For this compound, future research should explore a systematic structure-activity relationship (SAR) to optimize its potential activity profile. researchgate.net Modifications could be targeted at either the pyrazole core or the oxane substituent.
Potential modification strategies include:
Substitution on the Pyrazole Ring: Introducing various functional groups at different positions of the pyrazole ring can significantly influence the molecule's electronic properties and binding interactions with biological targets. eurasianjournals.com
Modification of the Oxane Ring: Altering the oxane moiety, for instance, by introducing substituents or changing its stereochemistry, could impact the compound's solubility, metabolic stability, and target engagement.
Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres—substituents that retain similar biological properties—can be a powerful strategy to improve efficacy and reduce potential off-target effects.
| Modification Site | Example Modification | Potential Impact on Activity Profile | References |
|---|---|---|---|
| Pyrazole N1 Position | Alkylation or arylation. | Modulate lipophilicity and target binding affinity. | researchgate.net |
| Pyrazole C3/C5 Positions | Introduction of electron-withdrawing or donating groups. | Alter electronic distribution and hydrogen bonding capacity. | eurasianjournals.com |
| Oxane Ring | Introduction of hydroxyl or fluoro groups. | Enhance solubility, metabolic stability, and binding interactions. | researchgate.net |
| Linker between Rings | Conformational restriction or homologation. | Optimize spatial orientation for improved target engagement. | nih.gov |
Deeper Mechanistic Elucidation at the Molecular Level
Understanding how this compound interacts with biological systems at a molecular level is crucial for its rational development. Computational chemistry has become an indispensable tool for elucidating the structural and functional properties of pyrazole derivatives. eurasianjournals.com Techniques such as molecular modeling, quantum mechanical calculations, and molecular dynamics simulations can provide profound insights into its mechanism of action. eurasianjournals.comeurasianjournals.com
Future research should leverage these computational methods to:
Predict Binding Modes: Molecular docking studies can predict how this compound binds to specific biological targets, identifying key interactions that drive its activity. eurasianjournals.com
Analyze Electronic Structure: Quantum mechanical calculations, particularly Density Functional Theory (DFT), can offer detailed information about the molecule's electronic properties, which are critical for its reactivity and interactions. eurasianjournals.comresearchgate.net
Simulate Dynamic Behavior: Molecular dynamics simulations can explore the conformational flexibility and dynamic behavior of the compound within a biological environment, providing a more realistic understanding of its interactions over time. eurasianjournals.com
Expanding the Scope of Non-Clinical Applications
Beyond potential therapeutic uses, pyrazole derivatives have found applications in diverse fields such as agrochemicals and materials science. benthamdirect.comorientjchem.orgorientjchem.org The unique structure of this compound may lend itself to various non-clinical applications that warrant investigation.
Potential areas for exploration include:
Agrochemicals: Many pyrazole-containing compounds are used as herbicides, fungicides, and insecticides. orientjchem.org Research could assess the potential of this compound as a novel agrochemical agent.
Functional Materials: The pyrazole ring is a component in dyes and fluorescent substances. globalresearchonline.net Its potential use in the development of new materials with specific optical or electronic properties could be explored.
Coordination Chemistry: The nitrogen atoms in the pyrazole ring make it an excellent ligand for coordinating with metal ions, opening possibilities in catalysis and the creation of novel coordination polymers. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Pyrazole Research
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing the drug discovery process, making it faster and more cost-effective. premierscience.comijettjournal.org These technologies can be applied to the study of this compound to accelerate its development pipeline. nih.gov
AI and ML can contribute in several ways:
Predictive Modeling: ML algorithms can analyze large datasets to build models that predict the biological activity, toxicity, and pharmacokinetic properties of novel pyrazole derivatives, including modifications of this compound. nih.govnih.gov
De Novo Design: Generative AI models can design entirely new molecules with desired properties, suggesting novel derivatives of the this compound scaffold that are optimized for a specific target. nih.gov
High-Throughput Virtual Screening: AI can rapidly screen vast virtual libraries of compounds to identify those with a high probability of binding to a target of interest, significantly speeding up the initial stages of discovery. premierscience.commit.edu
The application of these advanced computational tools promises to overcome existing challenges in chemical research, paving the way for the rapid and efficient development of new pyrazole-based compounds. eurasianjournals.comnih.gov
Q & A
How can researchers optimize the synthesis of 4-(oxan-3-yl)-1H-pyrazole derivatives to improve yield and purity?
Methodological Answer:
Synthesis optimization often hinges on solvent selection, reaction stoichiometry, and purification techniques. For example, vicinal diaryl-substituted pyrazoles are synthesized using flash chromatography with solvent gradients (e.g., ethyl acetate:petroleum ether ratios from 1:1 to 9:1), achieving yields >80% . Adjusting electron-donating/withdrawing substituents on aryl rings can stabilize intermediates, enhancing reaction efficiency. Post-synthesis, recrystallization or preparative HPLC ensures purity, as demonstrated for structurally analogous pyrazoles .
What advanced spectroscopic techniques are critical for confirming the structure of this compound derivatives?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, vicinal diaryl-pyrazoles show distinct aromatic proton signals between δ 6.5–8.0 ppm .
- Mass Spectrometry (ESI-MS): Molecular ion peaks (e.g., [M+H]⁺) validate molecular weights, with deviations <0.1% confirming purity .
- X-ray Crystallography: Resolves tautomeric forms (e.g., coexistence of 3- and 5-substituted pyrazole tautomers) and hydrogen-bonding networks .
How does tautomeric behavior impact the chemical reactivity and biological activity of pyrazole derivatives like this compound?
Methodological Answer:
Tautomerism affects electronic distribution and binding affinity. For this compound, the equilibrium between 1H- and 2H-pyrazole tautomers can be studied via:
- Variable-Temperature NMR: Monitors chemical shift changes to infer tautomer ratios .
- DFT Calculations: Predicts stability differences (e.g., ΔG between tautomers) and frontier molecular orbitals for reactivity analysis .
In biological systems, tautomers may exhibit distinct interactions with enzymes or receptors, necessitating activity assays for each form .
What methodologies are employed to evaluate the biological activity of this compound derivatives, and how do substituents influence their efficacy?
Methodological Answer:
- In Vitro Assays: Enzymatic inhibition (e.g., kinase assays) quantifies IC₅₀ values. Substituents like electron-withdrawing groups (e.g., -CF₃) enhance binding via hydrophobic interactions .
- Structure-Activity Relationship (SAR): Systematic substitution at positions 3 and 5 of the pyrazole ring (e.g., methoxy, fluoro, or oxan-3-yl groups) modulates bioavailability. For example, oxan-3-yl’s steric bulk may improve metabolic stability .
- Molecular Docking: Predicts binding modes with targets (e.g., COX-2 or EGFR kinases) using software like AutoDock Vina .
How can density functional theory (DFT) calculations assist in predicting the electronic properties and stability of this compound tautomers?
Methodological Answer:
- Geometry Optimization: Determines lowest-energy tautomers (e.g., 1H vs. 2H forms) using B3LYP/6-31G(d) basis sets .
- Frontier Orbital Analysis: HOMO-LUMO gaps predict reactivity; narrower gaps correlate with higher electrophilicity .
- NBO Analysis: Quantifies hyperconjugation effects (e.g., σ→π* interactions stabilizing tautomers) .
Validated against experimental data (e.g., NMR chemical shifts), DFT guides synthetic prioritization of stable tautomers .
How should researchers address discrepancies in reported yields and reaction conditions for vicinal diaryl-substituted pyrazoles?
Methodological Answer:
Contradictions arise from solvent polarity, temperature, and catalyst variations. For example:
- Solvent Effects: Polar solvents (e.g., DMF) accelerate cyclization but may reduce yields due to side reactions .
- Catalytic Systems: Pd/C vs. CuI alters coupling efficiency in Suzuki-Miyaura reactions .
Systematic DOE (Design of Experiments) identifies optimal conditions. For instance, a 66% yield for triazole-pyrazole hybrids was achieved using CuSO₄/Na₂SO₃ in THF:H₂O at 50°C .
What are the key challenges in characterizing the thermal stability of this compound derivatives?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Measures decomposition onset temperatures. Halogenated analogs (e.g., 4-bromomethyl derivatives) show stability up to 150°C .
- Differential Scanning Calorimetry (DSC): Detects polymorphic transitions. For example, crystalline pyrazoles exhibit sharp endotherms correlating with melting points .
Moisture-sensitive derivatives require inert atmosphere handling to prevent hydrolysis .
How do researchers validate the pharmacological potential of this compound derivatives against known drug candidates?
Methodological Answer:
- Comparative Bioassays: Test derivatives alongside FDA-approved pyrazole-based drugs (e.g., Celecoxib) in inflammation or cancer models .
- ADME-Tox Profiling: Assess metabolic stability (e.g., microsomal half-life) and cytotoxicity (via MTT assays) .
- Pharmacophore Modeling: Aligns substituents (e.g., oxan-3-yl’s ether oxygen) with key binding motifs in target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
